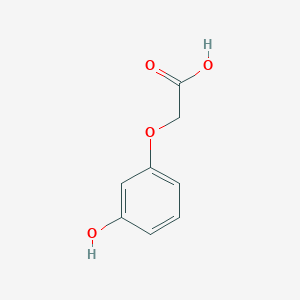

(3-Hydroxyphenoxy)acetic acid

概要

説明

(3-Hydroxyphenoxy)acetic acid is a phenol derivative . It has a molecular weight of 168.15 . It is used as a building block for the synthesis of bioactive natural products and conducting polymers .

Synthesis Analysis

The synthesis of (3-Hydroxyphenoxy)acetic acid can be achieved through various methods. For instance, 4-(3-hydroxyphenoxy) benzoic acid was synthesized from 4-(3-methoxyphenoxy) benzoic acid by refluxing it with 48% hydrogen bromide in acetic acid .

Molecular Structure Analysis

The molecular formula of (3-Hydroxyphenoxy)acetic acid is C8H8O4 . The structure includes a hydroxy group (OH) and a carboxyl group (COOH), which are attached to the benzene ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of (3-Hydroxyphenoxy)acetic acid include a melting point of 154-157 °C . It is a powder at room temperature .

科学的研究の応用

1. Intermediate in Chemical Reactions

(3-Hydroxyphenoxy)acetic acid, also known as 3-(2-Hydroxyphenoxy)phthalide, has been identified as an intermediate in the hydrolysis of OO′-(2-carboxybenzylidene) catechol. This process, which involves general acid catalysis, is notable for its efficiency in certain chemical reactions, such as the formation of 3-(3-carboxy-2-hydroxyphenoxy)phthalide (Capon & Page, 1972).

2. Biotechnological Production

In biotechnological settings, derivatives of (3-Hydroxyphenoxy)acetic acid, such as 3-Hydroxypropionic acid (3-HP), have been a focus. Klebsiella pneumoniae, for instance, has been genetically optimized to produce high yields of 3-HP, a crucial platform chemical for various industrial processes (Li, Wang, Ge, & Tian, 2016).

3. Spectroscopic and Computational Analysis

The derivative 4-(hydroxyphenoxy)acetic acid has been analyzed through spectroscopic and computational techniques to understand its molecular structure and interactions.

This analysis is pivotal in exploring its potential in pharmaceutical applications, particularly for cardiovascular drugs (Bell, Aruldhas, Balachandran, Joe, & Masand, 2020).

4. Chemosensor for Metal Ions Detection

A chemosensor based on 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetic acid has been developed for the sensitive detection of Al(3+) ions. This application is particularly relevant in biological contexts for monitoring metal ions in living cells (Gui, Huang, Hu, Jin, Zhang, Yan, Zhang, & Zhao, 2015).

5. Cyanobacteria for Photosynthetic Production

Cyanobacterium Synechocystis sp. PCC 6803 has been engineered to produce 3-Hydroxypropionic acid (3-HP) directly from CO2. This innovative approach offers a sustainable method for large-scale production of this valuable chemical, leveraging photosynthesis (Wang, Sun, Gao, Shi, Wu, Chen, & Zhang, 2016).

6. Biocatalysis in Synthesis of Antioxidants

Trihydroxyphenolic acids, potent antioxidants, have been synthesized using derivatives of (3-Hydroxyphenoxy)acetic acid. This biocatalysis process is significant in medicinal chemistry for creating compounds with antioxidant properties (Dhammaraj, Phintha, Pinthong, Medhanavyn, Tinikul, Chenprakhon, Sucharitakul, Vardhanabhuti, Jiarpinitnun, & Chaiyen, 2015).

Safety And Hazards

将来の方向性

Phenol derivatives like (3-Hydroxyphenoxy)acetic acid have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants .

特性

IUPAC Name |

2-(3-hydroxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4,9H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCNHWIPXOIAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879391 | |

| Record name | M-HYDROXYPHENOXYACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Hydroxyphenoxy)acetic acid | |

CAS RN |

1878-83-7 | |

| Record name | NSC87558 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | M-HYDROXYPHENOXYACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

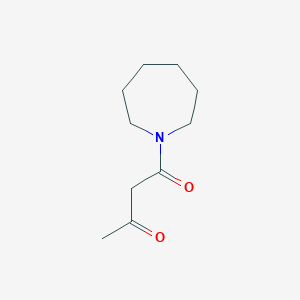

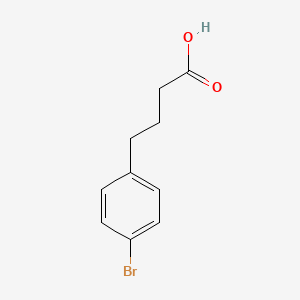

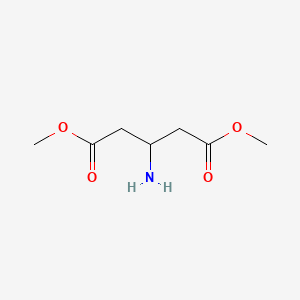

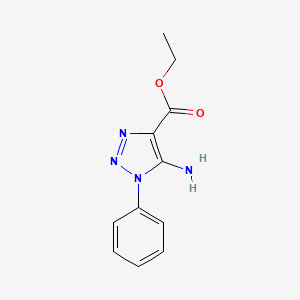

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。